molecular formula C9H8INO4 B1613463 Methyl 3-iodo-4-methyl-5-nitrobenzoate CAS No. 21323-99-9

Methyl 3-iodo-4-methyl-5-nitrobenzoate

Cat. No.: B1613463
CAS No.: 21323-99-9
M. Wt: 321.07 g/mol
InChI Key: NSIQIHFMBPIMJT-UHFFFAOYSA-N
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Description

Methyl 3-iodo-4-methyl-5-nitrobenzoate: is an organic compound with the molecular formula C9H8INO4 It is a derivative of benzoic acid, featuring an iodine atom, a nitro group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl 4-methylbenzoate to introduce the nitro group at the 5-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Iodination: The next step involves the iodination of the nitrated compound. This can be done using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide to introduce the iodine atom at the 3-position.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This is usually carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of methyl 3-iodo-4-methyl-5-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-iodo-4-methyl-5-nitrobenzoate can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by various aryl or vinyl groups using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Coupling: Palladium acetate, triphenylphosphine, and potassium carbonate in a suitable solvent like toluene or ethanol.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoates: From nucleophilic substitution or coupling reactions.

Scientific Research Applications

Chemistry: Methyl 3-iodo-4-methyl-5-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: The compound is investigated for its potential use in the development of pharmaceuticals. The nitro and iodine groups can be modified to create bioactive molecules with potential therapeutic applications.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-iodo-4-methyl-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

    Methyl 3-iodo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different positions of the iodine and nitro groups.

Properties

IUPAC Name

methyl 3-iodo-4-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIQIHFMBPIMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646175
Record name Methyl 3-iodo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21323-99-9
Record name Methyl 3-iodo-4-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-4-methyl-5-nitro-benzoic acid (16.06 g, 52.3 mmol) in acetone (300 mL) was added K2CO3 (14.46 g, 104.6 mmol) followed by methyl iodide ((3.91 mL, 62.76 mmol). The reaction mixture was stirred at 40° C. overnight, then cooled to room temperature and partitioned between ethyl acetate and brine. The organic layer was separated, dried over MgSO4, filtered and concentrated under reduced pressure to provide 16.5 g (98%) of 3-iodo-4-methyl-5-nitro-benzoic acid methyl ester.
Quantity
16.06 g
Type
reactant
Reaction Step One
Name
Quantity
14.46 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of methyl 3-amino-4-methyl-5-nitrobenzoate (36.0 g) in 6-normal hydrochloric acid (276 mL) was added dropwise a solution nitrite (13.0 g) in water (35 mL) under ice-salt-cooling over 20 minutes, and the mixture was stirred under ice-cooling for 1 hour. Then, thereto was added dropwise a solution of potassium iodide (34.1 g) in water (280 mL) under ice-cooling over 20 minutes, and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added water under ice-cooling, and the mixture was extracted with chloroform. The organic layer was sequentially washed with aqueous saturated sodium thiosulfate solution and saturated saline, dried over sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=50/1) to give methyl 3-iodo-4-methyl-5-nitrobenzoate [REx(14-1)] (40.5 g) as a yellow powder.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
276 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
34.1 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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